![molecular formula C23H17N3O2S B305700 (5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as 'compound X' in the scientific literature.
Wirkmechanismus
The exact mechanism of action of compound X is still not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the development of various diseases. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. In addition, it has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in scientific research is its versatility. It can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations of using compound X is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on compound X. One potential avenue of research is the development of new derivatives with enhanced biological activity and improved solubility. In addition, more studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the development of new drugs for the treatment of various diseases.
In conclusion, compound X is a promising small molecule compound with potential applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying various diseases and developing new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of compound X is a multi-step process involving the use of various reagents and catalysts. The most commonly used method for synthesizing compound X involves the reaction between 2-methylbenzaldehyde and 2,4-dioxo-5-prop-2-yn-1-ylpyrimidine in the presence of a base catalyst. This reaction results in the formation of compound X as a yellow solid.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In addition, compound X has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C23H17N3O2S |
---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(5E)-1-(2-methylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H17N3O2S/c1-3-12-25-14-16(17-9-5-7-11-20(17)25)13-18-21(27)24-23(29)26(22(18)28)19-10-6-4-8-15(19)2/h1,4-11,13-14H,12H2,2H3,(H,24,27,29)/b18-13+ |
InChI-Schlüssel |
RBBQURQAOSNHJW-QGOAFFKASA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC#C)/C(=O)NC2=S |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC#C)C(=O)NC2=S |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC#C)C(=O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.